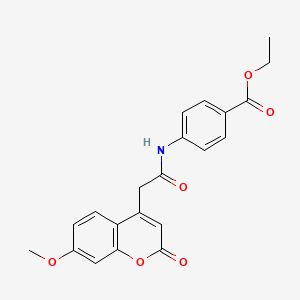

ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The coumarin moiety undergoes oxidation at the pyrone ring under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α,β-unsaturated lactone system, forming quinone derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (2% solution) | H₂SO₄, 60°C, 4 hours | 7-Methoxy-2-oxo-2H-chromene-4-quinone |

| Ozone (O₃) | Dichloromethane, -78°C | Oxidative cleavage products |

The methoxy group remains stable under these conditions, preserving the substituent’s electronic effects.

Reduction Reactions

Selective reduction targets the acetamido group or lactone carbonyl. Sodium borohydride (NaBH₄) in alcoholic solvents reduces the amide carbonyl to a secondary alcohol, while lithium aluminum hydride (LiAlH₄) fully reduces both ester and lactone groups.

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, reflux, 6 hours | Ethyl 4-(2-(7-methoxy-2-hydroxy-2H-chromen-4-yl)acetamido)benzoate |

| LiAlH₄ | Dry THF, 0°C → RT, 2 hours | 4-(2-(7-Methoxy-2-hydroxy-2H-chromen-4-yl)ethyl)benzoic alcohol |

Reductive pathways are critical for modifying bioavailability in medicinal applications .

Substitution Reactions

The benzoate ester and acetamido groups participate in nucleophilic substitutions. Amines and thiols displace the ethoxy group under basic conditions, while acidic media favor acetamido substitutions.

Ester Substitution

| Reagent | Conditions | Product |

|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C, 12 hours | 4-(2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide |

| Sodium methoxide | Methanol, RT, 24 hours | Methyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate |

Acetamido Substitution

Hydrazine hydrate replaces the acetamido group with a hydrazide, forming 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetohydrazido)benzoate .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves ester and amide bonds:

| Reagent | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 8 hours | 4-(2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid)benzoic acid |

| NaOH (10%) | Ethanol/H₂O, 70°C, 6 hours | Sodium 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate |

Hydrolysis products serve as intermediates for further functionalization .

Cyclization Reactions

Under dehydrating conditions, the acetamido group undergoes cyclization with adjacent carbonyls to form heterocycles. For example, treatment with phosphorus oxychloride (POCl₃) yields oxazole derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the coumarin core, forming dimers. This reactivity is exploited in materials science for photoresponsive applications.

Reaction Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.

-

Catalysts : DMAP accelerates ester-amide interchange reactions.

-

Temperature Control : Reductions with NaBH₄ require strict temperature moderation to prevent over-reduction.

This compound’s multifunctional architecture enables tailored modifications for pharmacological and industrial applications, with ongoing research exploring its catalytic and supramolecular properties .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate exhibits significant anticancer activity. The mechanism involves the inhibition of specific enzymes such as carbonic anhydrase and monoamine oxidase, which are crucial for cellular metabolism. This inhibition leads to the modulation of reactive oxygen species (ROS) and the disruption of microtubule polymerization, ultimately contributing to its anticancer effects.

Antioxidant Activity

The compound has demonstrated antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Anticancer Activity

In a study examining various coumarin derivatives, this compound was found to exhibit potent cytotoxic effects against several cancer cell lines. The IC50 values indicated that this compound was more effective than some standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced cell death and improved cell viability in neuronal cell cultures exposed to oxidative stressors .

Mécanisme D'action

The biological activity of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-4-yl moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair . Additionally, the compound can modulate the activity of enzymes like cyclooxygenase, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate can be compared with other coumarin derivatives such as:

Warfarin: A well-known anticoagulant with a similar chromen-4-yl structure.

Dicoumarol: Another anticoagulant with a dimeric coumarin structure.

7-Hydroxycoumarin: A simpler coumarin derivative with notable biological activity.

Activité Biologique

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O5, with a molecular weight of approximately 341.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in numerous physiological processes including pH regulation and neurotransmitter metabolism.

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.

- Anticancer Properties : Research indicates that this compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of potassium carbonate.

- Reaction Conditions : The reaction is carried out in dry acetone at room temperature, followed by purification steps such as recrystallization to obtain the final product.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound from various studies:

| Activity | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Antioxidant Activity | Scavenging free radicals | |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound's ability to induce apoptosis through microtubule disruption presents a promising avenue for further development as an anticancer agent.

Case Study 2: Antioxidant Properties

Another research focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. This compound exhibited potent scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.

Propriétés

IUPAC Name |

ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNYQUMPFPFGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.